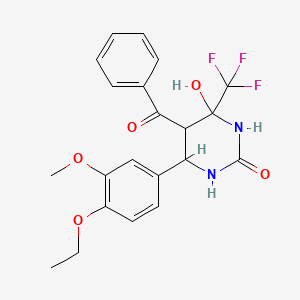

5-苯甲酰基-6-(4-乙氧基-3-甲氧基苯基)-4-羟基-4-(三氟甲基)四氢嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

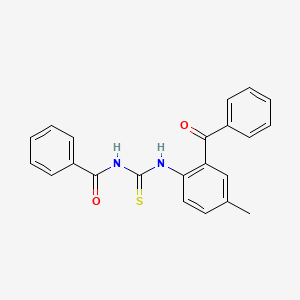

The compound of interest, 5-benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, is a heterocyclic molecule that appears to be closely related to a class of compounds that have been synthesized and studied for their structural and spectroscopic properties. These compounds typically feature a tetrahydropyrimidine core with various substitutions that can significantly affect their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using different strategies. For instance, a one-pot synthesis approach has been employed to create a structurally similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic techniques and X-ray diffraction methods . Another study reported the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines using Schiff base-type intermediates, indicating the versatility of pyrimidine derivatives in chemical synthesis . Additionally, an electrochemical strategy was used to synthesize nanoparticles of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles, showcasing an environmentally friendly approach to synthesizing substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction, which provides detailed information about the conformation and geometry of the molecule. For example, the related compound from the first study was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . The molecular and supramolecular structures of the synthesized compounds can reveal significant electronic polarization within the substituted pyrimidine system, as seen in the concise synthesis of 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine and its intermediates .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds can be inferred from their synthesis and the intermediates involved. Cyclocondensation reactions, for example, have been used to create new tri- and tetracyclic heterosystems from 5-benzoyl-3-ethoxycarbonyl-6-methylthio-1-R-1,2-dihydropyrid-2-ones, indicating the potential for complex chemical transformations . The presence of functional groups such as benzoyl or trifluoromethyl groups can influence the reactivity and the type of reactions these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The X-ray diffraction studies of 5-functionalized 1,2,3,4-tetrahydropyrimidin-2-ones have provided insights into the conformational features of the molecules, which are crucial for understanding their behavior and potential applications, especially in medicinal chemistry . The presence of substituents like ethoxy, methoxy, and trifluoromethyl groups can affect properties such as solubility, stability, and reactivity.

科学研究应用

抗氧化活性及DFT计算

包括与5-苯甲酰基-6-(4-乙氧基-3-甲氧基苯基)-4-羟基-4-(三氟甲基)四氢嘧啶-2(1H)-酮相关的化合物在内的4-羟基苯基取代硫代嘧啶衍生物已经被合成并研究其抗氧化活性。密度泛函理论(DFT)计算提供了有关其3D几何结构和电子结构的信息。这些化合物在体外表现出显着的抗氧化活性,包括自由基清除能力、金属螯合活性和防止红细胞溶血(Akbas et al., 2018)。

醛糖还原酶抑制活性

研究了相关化合物的苯甲酰基部分上的甲氧基取代效应,以了解其醛糖和醛还原酶抑制活性。这些特性对于开发针对长期糖尿病并发症的治疗至关重要。其中一种化合物成为分离的大鼠晶状体中强效抗氧化剂和山梨糖醇积累的抑制剂,表明在糖尿病相关并发症中具有潜在的治疗应用(Chatzopoulou et al., 2011)。

抗病毒活性

对在5位上取代的2,4-二氨基-6-羟基嘧啶的研究(在结构上与所讨论的化合物相关)揭示了对细胞培养中逆转录病毒复制的抑制活性。这些发现突出了此类化合物的潜在抗病毒应用,特别是在人类免疫缺陷病毒(HIV)和其他逆转录病毒的背景下(Hocková et al., 2003)。

Biginelli化合物的7元类似物的合成

一项研究探讨了与所讨论的化合物密切相关的5-官能化四氢嘧啶-2-酮的亲核试剂介导的环扩张。这项研究有助于合成新的杂环化合物,提供了对分子结构和潜在药物应用的见解(Fesenko et al., 2017)。

杂环化合物的环缩合和合成

对所讨论化合物衍生物的环缩合研究导致形成新的三环和四环杂环系统。这项研究对于合成具有潜在药物应用的新型杂环化合物具有重要意义(Britsun et al., 2008)。

属性

IUPAC Name |

5-benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5/c1-3-31-14-10-9-13(11-15(14)30-2)17-16(18(27)12-7-5-4-6-8-12)20(29,21(22,23)24)26-19(28)25-17/h4-11,16-17,29H,3H2,1-2H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSNTKCALOCZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-6-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

![ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2505897.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)